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Compound of Interest

Compound Name: Pivalolactone

Cat. No.: B016579 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

pivalolactone (3,3-dimethyl-2-oxetanone), a valuable monomer in polymer chemistry and a

potential building block in pharmaceutical synthesis. The following sections detail its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering

a foundational dataset for its identification, characterization, and utilization in research and

development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Precise, experimentally-derived NMR data for pivalolactone is not readily available in public

spectral databases. Therefore, the following tables present predicted ¹H and ¹³C NMR chemical

shifts. These predictions are based on established principles of NMR spectroscopy and

analysis of structurally similar β-lactones.

¹H NMR Spectroscopy Data (Predicted)
The proton NMR spectrum of pivalolactone is expected to be simple, exhibiting two signals

corresponding to the methyl protons and the methylene protons of the β-lactone ring.
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Proton Type
Predicted Chemical

Shift (δ, ppm)
Multiplicity Integration

Methylene (-CH₂-) ~3.2 - 3.5 Singlet (s) 2H

Methyl (-CH₃) ~1.3 - 1.6 Singlet (s) 6H

¹³C NMR Spectroscopy Data (Predicted)
The carbon NMR spectrum is predicted to show four distinct signals, corresponding to the

carbonyl carbon, the quaternary carbon, the methylene carbon, and the methyl carbons.

Carbon Type Predicted Chemical Shift (δ, ppm)

Carbonyl (C=O) ~170 - 175

Quaternary (-C(CH₃)₂-) ~45 - 55

Methylene (-CH₂-) ~70 - 80

Methyl (-CH₃) ~20 - 25

Infrared (IR) Spectroscopy
The infrared spectrum of pivalolactone is characterized by a prominent carbonyl stretch, a

hallmark of the lactone functional group. The strain of the four-membered ring typically shifts

this absorption to a higher wavenumber compared to acyclic esters or larger-ring lactones. The

data presented is based on the digitized spectrum from the NIST Chemistry WebBook.[1]

Vibrational Mode Wavenumber (cm⁻¹) Intensity

C=O Stretch (Lactone) ~1840 Strong

C-H Stretch (Aliphatic) ~2970, 2880 Medium-Strong

CH₂ Scissoring ~1470 Medium

Gem-dimethyl Bend ~1390, 1370 Medium

C-O Stretch ~1100 - 1200 Strong
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Mass Spectrometry (MS)
Electron ionization mass spectrometry of pivalolactone reveals a characteristic fragmentation

pattern. Notably, the molecular ion peak is often absent or of very low intensity.

m/z Relative Intensity Proposed Fragment
Fragmentation

Pathway

100 Absent/Very Low [M]⁺ Molecular Ion

70 High [C₄H₆O]⁺ Loss of CH₂O

56 Medium [C₄H₈]⁺ Loss of CO₂

42 High [C₃H₆]⁺
Loss of CO from m/z

70

41 Medium [C₃H₅]⁺

Loss of a methyl

radical from isobutene

cation

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data described above

for a small organic molecule like pivalolactone.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified pivalolactone in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm

NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if

not already present in the solvent.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical

parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a

sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural

abundance of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay

may be required.

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the

reference signal (TMS at 0 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of liquid

pivalolactone directly onto the ATR crystal. For a solid sample, a small amount of the solid

is pressed firmly against the crystal.

Background Scan: With the ATR accessory clean and empty, acquire a background

spectrum. This will be subtracted from the sample spectrum to remove contributions from the

atmosphere (e.g., CO₂, H₂O).

Sample Scan: Acquire the spectrum of the pivalolactone sample. Typically, 16-32 scans are

co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.

Data Processing: The software automatically performs the background subtraction. Identify

and label the significant absorption peaks.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of pivalolactone into the mass spectrometer,

typically via a direct insertion probe for solids or liquids, or through a gas chromatograph

(GC-MS) for volatile samples.

Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) in the

ion source. This causes the molecules to ionize and fragment.

Mass Analysis: Accelerate the resulting positively charged ions into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge

ratio (m/z).
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Detection: The separated ions are detected, and their abundance is recorded.

Data Interpretation: The resulting mass spectrum is plotted as relative intensity versus m/z.

Identify the molecular ion (if present) and major fragment ions to elucidate the fragmentation

pattern.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and

structural elucidation of a chemical compound like pivalolactone.

Spectroscopic Analysis Workflow for Pivalolactone
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of pivalolactone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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